Cas no 1248548-23-3 (Methyl 2-(1-methyl-1H-pyrazol-4-yl)acetate)
Methyl 2-(1-methyl-1H-pyrazol-4-yl)acetate Chemical and Physical Properties
Names and Identifiers
-
- Methyl 2-(1-methyl-1H-pyrazol-4-yl)acetate
- 1H-Pyrazole-4-Acetic Acid 1-Methyl Methyl Ester
- methyl 2-(1-methylpyrazol-4-yl)acetate
- AK-88677
- ANW-67338
- CTK8C1835
- KB-254971
- MolPort-019-869-277
- SureCN877044
- AS-53237
- CS-0049217
- 1H-Pyrazole-4-acetic acid, 1-methyl-, methyl ester
- P16233
- (1-methyl-1H-pyrazol-4-yl)-acetic acid methyl ester
- EN300-138905
- SCHEMBL877044
- AKOS016006754
- SY097825
- MFCD17267695
- GQPDBLNFHVXFRN-UHFFFAOYSA-N
- 1248548-23-3
- Methyl2-(1-methyl-1H-pyrazol-4-yl)acetate
- DTXSID40735844
- YZB54823
- Methyl (1-methyl-1H-pyrazol-4-yl)acetate
- Z812520148
- DB-334740
-
- MDL: MFCD17267695
- Inchi: 1S/C7H10N2O2/c1-9-5-6(4-8-9)3-7(10)11-2/h4-5H,3H2,1-2H3
- InChI Key: GQPDBLNFHVXFRN-UHFFFAOYSA-N
- SMILES: O(C)C(CC1C=NN(C)C=1)=O
Computed Properties
- Exact Mass: 154.074227566g/mol
- Monoisotopic Mass: 154.074227566g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 11
- Rotatable Bond Count: 3
- Complexity: 149
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0
- Topological Polar Surface Area: 44.1Ų
Methyl 2-(1-methyl-1H-pyrazol-4-yl)acetate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A049004962-1g |
Methyl 2-(1-methyl-1H-pyrazol-4-yl)acetate |
1248548-23-3 | 95% | 1g |
$1656.24 | 2023-09-03 | |
| Alichem | A049004962-5g |
Methyl 2-(1-methyl-1H-pyrazol-4-yl)acetate |
1248548-23-3 | 95% | 5g |
$4968.72 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M172924-250mg |
Methyl 2-(1-methyl-1H-pyrazol-4-yl)acetate |
1248548-23-3 | 97% | 250mg |
¥926.90 | 2023-09-01 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X53085-1g |
Methyl 2-(1-methyl-1H-pyrazol-4-yl)acetate |
1248548-23-3 | 95% | 1g |
¥710.0 | 2024-07-16 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X53085-250mg |
Methyl 2-(1-methyl-1H-pyrazol-4-yl)acetate |
1248548-23-3 | 95% | 250mg |
¥270.0 | 2024-07-16 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X53085-100mg |
Methyl 2-(1-methyl-1H-pyrazol-4-yl)acetate |
1248548-23-3 | 95% | 100mg |
¥159.0 | 2024-07-16 | |
| ChemScence | CS-0049217-100mg |
Methyl 2-(1-methyl-1H-pyrazol-4-yl)acetate |
1248548-23-3 | 100mg |
$57.0 | 2022-04-28 | ||
| ChemScence | CS-0049217-250mg |
Methyl 2-(1-methyl-1H-pyrazol-4-yl)acetate |
1248548-23-3 | 250mg |
$96.0 | 2022-04-28 | ||
| ChemScence | CS-0049217-1g |
Methyl 2-(1-methyl-1H-pyrazol-4-yl)acetate |
1248548-23-3 | 1g |
$286.0 | 2022-04-28 | ||
| ChemScence | CS-0049217-5g |
Methyl 2-(1-methyl-1H-pyrazol-4-yl)acetate |
1248548-23-3 | 5g |
$897.0 | 2021-09-02 |
Methyl 2-(1-methyl-1H-pyrazol-4-yl)acetate Suppliers
Methyl 2-(1-methyl-1H-pyrazol-4-yl)acetate Related Literature
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
Additional information on Methyl 2-(1-methyl-1H-pyrazol-4-yl)acetate
Methyl 2-(1-methyl-1H-pyrazol-4-yl)acetate: A Comprehensive Overview
Methyl 2-(1-methyl-1H-pyrazol-4-yl)acetate, also known by its CAS number 1248548-23-3, is a compound of significant interest in the fields of organic chemistry and pharmaceutical research. This compound belongs to the class of acetates, specifically featuring a methyl group attached to a pyrazole ring. The pyrazole moiety, a five-membered aromatic heterocycle containing two nitrogen atoms, is a key structural element that contributes to the compound's unique chemical properties and potential applications.
The synthesis of Methyl 2-(1-methyl-1H-pyrazol-4-yl)acetate typically involves multi-step organic reactions, often starting from readily available precursors such as pyrazole derivatives. Recent advancements in catalytic methods and green chemistry have enabled more efficient and environmentally friendly syntheses of this compound. For instance, researchers have explored the use of transition metal catalysts to facilitate the formation of the acetate group under mild conditions, reducing energy consumption and waste generation.
One of the most promising applications of Methyl 2-(1-methyl-1H-pyrazol-4-yl)acetate lies in its potential as a building block for drug discovery. The pyrazole ring is known for its ability to form hydrogen bonds and interact with various biological targets, making it a valuable component in medicinal chemistry. Recent studies have demonstrated that this compound can serve as a precursor for bioactive molecules with anti-inflammatory, antifungal, and anticancer properties. For example, derivatives of this compound have shown selective inhibition against certain enzymes involved in inflammatory pathways, highlighting its therapeutic potential.
In addition to its role in pharmaceutical research, Methyl 2-(1-methyl-1H-pyrazol-4-yl)acetate has also found applications in materials science. The compound's ability to form stable coordination complexes with metal ions has led to its use in the development of novel catalysts for industrial processes. For instance, researchers have reported the use of this compound as a ligand in palladium-catalyzed cross-coupling reactions, which are widely used in the synthesis of complex organic molecules.
From an analytical standpoint, the characterization of Methyl 2-(1-methyl-1H-pyrazol-4-yl)acetate has benefited from advances in spectroscopic techniques. High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy have provided detailed insights into the compound's molecular structure and purity. These techniques are essential for ensuring the quality and consistency of the compound in both research and industrial settings.
Looking ahead, ongoing research into Methyl 2-(1-methyl-1H-pyrazol-4-yl)acetate is expected to uncover new avenues for its application. Collaborative efforts between academic institutions and industry are likely to drive innovation in its synthesis, characterization, and utilization. As our understanding of this compound deepens, it is anticipated that it will play an increasingly important role in advancing both scientific knowledge and practical applications across multiple disciplines.
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